molecular formula C11H16N2O2 B13514675 ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate

ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13514675
M. Wt: 208.26 g/mol
InChI Key: BSVNKBOAQDUFMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate, can be achieved through several methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Another method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The exact mechanism of action for ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial and viral replication, as well as inflammatory processes . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-5-4-9-8(2)12-6-7-13(9)10/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

BSVNKBOAQDUFMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C2N1CCNC2C

Origin of Product

United States

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